

"1-Pyrazin-2-yl-1,4-diazepane" CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Pyrazin-2-yl-1,4-diazepane

Cat. No.: B1333839

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A Technical Guide to 1-Pyrazin-2-yl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of **1-Pyrazin-2-yl-1,4-diazepane**. Due to the limited availability of detailed public data on this specific compound, this document also presents general methodologies for the synthesis and biological evaluation of the broader class of 1,4-diazepines, which may be applicable for research and development purposes.

Core Compound Data

The fundamental chemical and registration data for **1-Pyrazin-2-yl-1,4-diazepane** are summarized below.

Property	Value
CAS Number	502133-53-1
Molecular Weight	178.24 g/mol
Molecular Formula	C ₉ H ₁₄ N ₄

General Experimental Protocols for 1,4-Diazepine Derivatives

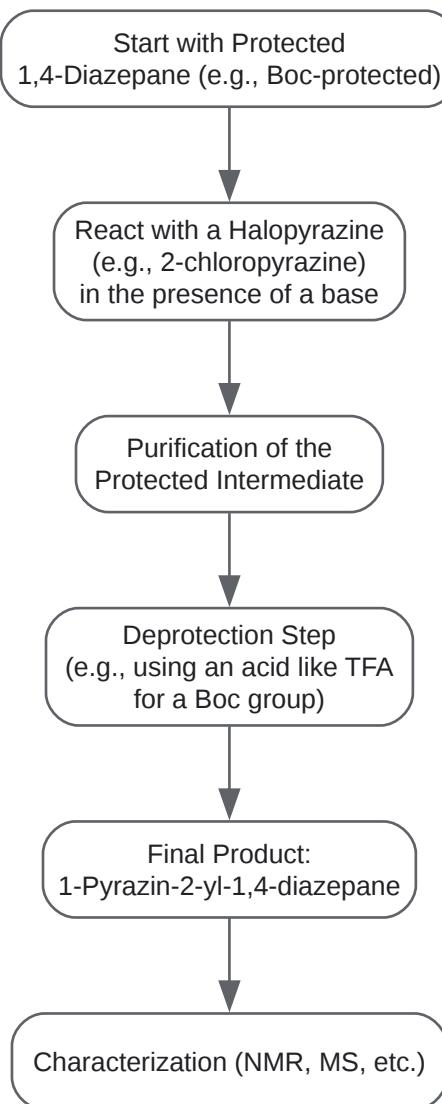
While specific experimental protocols for **1-Pyrazin-2-yl-1,4-diazepane** are not readily available in the public domain, the following sections describe common synthetic and analytical procedures for the 1,4-diazepine class of compounds. These can serve as a foundational methodology for researchers working with this and related molecules.

General Synthesis of 1,4-Diazepine Derivatives

The synthesis of 1,4-diazepine cores often involves cyclization reactions. A common approach is the condensation of a diamine with a suitable electrophilic partner. For N-aryl or N-heteroaryl diazepanes, a typical method is the reaction of a halo-aromatic/heteroaromatic compound with a protected diazepane, followed by deprotection.

A plausible synthetic route for compounds like **1-Pyrazin-2-yl-1,4-diazepane** could involve the nucleophilic substitution of a halopyrazine with 1,4-diazepane. Often, one of the nitrogen atoms of the diazepane ring is protected (e.g., with a Boc group) to control regioselectivity, followed by a deprotection step.

Workflow for the Synthesis of N-Aryl/Heteroaryl-1,4-Diazepanes



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A general synthetic workflow for N-substituted 1,4-diazepanes.

Biological Activity Evaluation

The 1,4-diazepine scaffold is present in a wide range of biologically active compounds, and derivatives are often screened for various therapeutic activities.^[1] Potential biological activities for novel 1,4-diazepine derivatives could include antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.^[1]

Cytotoxicity Assays

A primary step in drug discovery is to assess the cytotoxic effects of a new compound. A common method is the MTT assay.

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., **1-Pyrazin-2-yl-1,4-diazepane**) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Assay:** After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Data Analysis:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **1-Pyrazin-2-yl-1,4-diazepane**. For many small molecule inhibitors, the initial steps of investigation would involve screening against a panel of kinases or other enzyme targets to identify potential biological activities. The broader class of nitrogen-containing heterocycles, including diazepine derivatives, has been explored for a variety of targets in drug discovery.

Given that many pyrazine-containing molecules are investigated as kinase inhibitors, a logical starting point for a compound like **1-Pyrazin-2-yl-1,4-diazepane** in a research setting would be to screen it against a panel of cancer-related kinases to identify any potential inhibitory activity. If a target is identified, further studies would be required to elucidate its effect on downstream signaling pathways.

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References

- 1. researchgate.net [researchgate.net]
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